molecular formula C25H50O4 B3429806 Glyceryl behenate CAS No. 77538-19-3

Glyceryl behenate

Cat. No.: B3429806
CAS No.: 77538-19-3
M. Wt: 414.7 g/mol
InChI Key: OKMWKBLSFKFYGZ-UHFFFAOYSA-N
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Description

Glyceryl behenate is a compound widely used in various industries, including cosmetics, pharmaceuticals, and food. It is a fat composed of esters formed from glycerol and behenic acid. In cosmetics, it serves as a viscosity-increasing agent in emulsions, while in pharmaceuticals, it is primarily used as a tablet and capsule lubricant and as a lipidic coating excipient .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glyceryl behenate is synthesized through the esterification of behenic acid with glycerol. The process involves heating behenic acid and glycerol in a reactor to facilitate the dehydration and esterification reaction. This method does not require a catalyst, making it simpler and more environmentally friendly .

Industrial Production Methods: In industrial settings, the preparation of this compound involves the following steps:

Chemical Reactions Analysis

Types of Reactions: Glyceryl behenate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under specific conditions.

Common Reagents and Conditions:

    Esterification: Behenic acid and glycerol are the primary reagents.

    Hydrolysis: This reaction can occur in the presence of water and an acid or base catalyst, leading to the breakdown of this compound into glycerol and behenic acid.

Major Products Formed:

    Esterification: this compound (mono-, di-, and tri-esters of glycerol and behenic acid).

    Hydrolysis: Glycerol and behenic acid.

Mechanism of Action

Glyceryl behenate functions by altering the interfacial tension between droplets of water or hydrophilic molecules and lipid droplets. This property makes it an effective emulsifying agent in cosmetic formulations. In pharmaceutical applications, it forms a lipid matrix that controls the release of active pharmaceutical ingredients, ensuring sustained and controlled drug delivery .

Comparison with Similar Compounds

    Glyceryl stearate: Another ester of glycerol, commonly used as an emulsifying agent in cosmetics.

    Glyceryl palmitate: Similar in structure and function, used in both cosmetics and pharmaceuticals.

    Glyceryl oleate: Known for its emollient properties, used in skin care formulations.

Uniqueness of Glyceryl Behenate: this compound stands out due to its high melting point and stability, making it particularly suitable for applications requiring sustained release and controlled drug delivery. Its non-comedogenic nature also makes it ideal for use in cosmetic formulations without clogging pores .

Properties

IUPAC Name

2,3-dihydroxypropyl docosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H50O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(28)29-23-24(27)22-26/h24,26-27H,2-23H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKMWKBLSFKFYGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H50O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701015809
Record name 1-Monobehenoylglycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701015809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30233-64-8, 77538-19-3, 6916-74-1
Record name Glyceryl monobehenate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030233648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glyceryl behenate [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077538193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Docosanoic acid, monoester with 1,2,3-propanetriol
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Record name 1-Monobehenoylglycerol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Docosanoic acid, ester with 1,2,3-propanetriol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.540
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Docosanoic acid, monoester with glycerol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.528
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLYCERYL MONOBEHENATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A626UU0W2A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Glyceryl behenate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032296
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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